BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 4-Carboxy-3-
chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Carboxy-3-chlorophenylboronic
Compound Name: d
aci

Cat. No.: B140556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Carboxy-3-chlorophenylboronic acid, a key building block in medicinal chemistry and
organic synthesis. Due to the limited availability of public experimental spectra for this specific
compound, this document focuses on predicted data based on its chemical structure and
established spectroscopic principles. Furthermore, it outlines detailed experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering a foundational framework for its characterization.

Core Compound Properties

4-Carboxy-3-chlorophenylboronic acid is a disubstituted phenylboronic acid containing both
a carboxylic acid and a chloro substituent. These functional groups significantly influence its
chemical reactivity and spectroscopic properties.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b140556?utm_src=pdf-interest
https://www.benchchem.com/product/b140556?utm_src=pdf-body
https://www.benchchem.com/product/b140556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Chemical Formula C7HeBCIO4[1][2][3]

Molecular Weight 200.38 g/mol [1][2][3]

CAS Number 136496-72-5[1][2][3]

Appearance White to off-white crystalline powder

Predicted Spectroscopic Data

The following tables summarize the expected NMR, IR, and MS data for 4-Carboxy-3-
chlorophenylboronic acid. These predictions are derived from the analysis of its functional
groups and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For boronic acids, sample preparation is crucial, as they can form boroxines
(anhydride trimers) upon dehydration, which can complicate spectra. Running the NMR in a
solvent like DMSO-de or da-methanol can help to obtain a clearer spectrum of the monomeric

boronic acid.

Expected *H NMR Data (Solvent: DMSO-ds)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~13.0 Broad Singlet 1H -COOH
~8.2 Broad Singlet 2H -B(OH)2
~8.0 Doublet 1H Ar-H
~7.8 Doublet of Doublets 1H Ar-H
~7.6 Doublet 1H Ar-H
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Note: The chemical shifts of the aromatic protons are estimations and their exact values and
coupling constants would depend on the specific electronic environment. The broadness of the
-COOH and -B(OH)z2 peaks is due to chemical exchange.

Expected 3C NMR Data (Solvent: DMSO-de)

Chemical Shift (8) ppm Assignment

~167 C=0 (Carboxylic Acid)
~135-140 Ar-C attached to Boron
~130-135 Ar-C attached to Chlorine
~125-130 Ar-CH

~120-125 Ar-CH

Note: The carbon attached to the boron atom may show a broad signal due to quadrupolar
relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Carboxy-3-chlorophenylboronic acid is expected to be dominated by absorptions from
the carboxylic acid and the substituted aromatic ring.

Expected FT-IR Data (Solid State, e.g., KBr pellet)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic Acid,

3300-2500 Broad, Strong
H-bonded)[4][5]
~3080 Medium C-H stretch (Aromatic)[4]
C=0 stretch (Carboxylic Acid)
~1700 Strong
[41[5]
~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)[5]
) C-O stretch (Carboxylic Acid)
~1300 Medium
[5]
~1000-1100 Medium B-O stretch
C-H out-of-plane bend
~800-900 Strong )
(Aromatic)
~700-800 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues. Electrospray
ionization (ESI) in negative mode is often effective for analyzing carboxylic acids and boronic
acids, typically showing the deprotonated molecule.

Expected Mass Spectrometry Data (ESI - Negative Mode)

m/z lon
200/199 [M-H]~ (deprotonated molecule)
156/155 [M-H-CO2]~

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity
of approximately one-third of the main peak. Boron also has two main isotopes, 1B (80%) and
19B (20%), which may lead to a more complex isotopic pattern for boron-containing fragments.
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Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Carboxy-3-chlorophenylboronic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or methanol-ds4) in an
NMR tube. Ensure the sample is fully dissolved; gentle heating or sonication may be
required. The use of DMSO-ds is often preferred for carboxylic acids to observe the acidic
proton.

Instrument Setup:

o Use a standard 5 mm NMR probe.

o Tune and match the probe for both *H and *3C frequencies.
o Shim the magnetic field to achieve optimal resolution.

IH NMR Acquisition:

o Acquire a standard one-pulse 'H spectrum.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-
noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds.
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o Alarger number of scans will be required for $3C NMR due to the low natural abundance of
the 13C isotope.

FT-IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

o Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile
solvent in which it is soluble (e.g., acetone or methanol).

o Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.qg.,
NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.

Background Spectrum: Acquire a background spectrum of the clean, empty sample
compartment to account for atmospheric CO2 and water vapor.

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample
holder and acquire the IR spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (LC-MS with ESI)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 ug/mL) in a suitable
solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

Liguid Chromatography (LC) Setup:
o Column: A C18 reverse-phase column is commonly used.

o Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an
additive like formic acid (for positive mode) or ammonium acetate/hydroxide (for negative
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mode) to improve ionization. For this compound, a mobile phase with a basic additive in
negative ion mode would be a good starting point.[6]

o Flow Rate: Typically 0.2-0.5 mL/min.

e Mass Spectrometry (MS) Setup:
o lonization Source: Electrospray lonization (ESI).
o Polarity: Negative ion mode is predicted to be more sensitive for this compound.[6]
o Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

o Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g.,
m/z 50-500).

o Data Acquisition and Analysis: Inject the sample into the LC system. The mass spectrometer
will record the mass spectra of the components as they elute from the column. The resulting
data can be analyzed to identify the peak corresponding to 4-Carboxy-3-
chlorophenylboronic acid and determine its mass-to-charge ratio.

Workflow and Pathway Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 4-Carboxy-3-chlorophenylboronic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CAS 136496-72-5 | 4-Carboxy-3-chlorophenylboronic acid - Synblock [synblock.com]
e 2.136496-72-5|4-Carboxy-3-chlorophenylboronic acid|BLD Pharm [bldpharm.com]
e 3. usbio.net [ushio.net]

¢ 4. infrared spectrum of benzoic acid C7TH602 C6H5COOH prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzoic acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

o 5. chem.libretexts.org [chem.libretexts.org]

e 6. AHigh Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential
Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in
Lumacaftor [scirp.org]

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Carboxy-3-
chlorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b140556#spectroscopic-data-for-4-carboxy-3-
chlorophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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